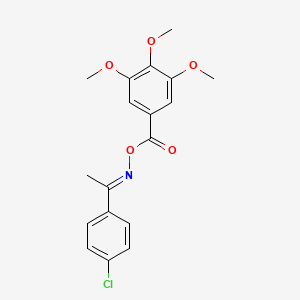
2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile, also known as NNA, is a fluorescent molecule that has gained attention for its use in scientific research. It is commonly used as a probe for protein conformational changes and has been shown to be an effective tool for studying protein-protein interactions. In
Aplicaciones Científicas De Investigación
2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile has a wide range of scientific research applications, including the study of protein conformational changes, protein-protein interactions, and enzyme activity. It has been used to study the conformational changes of proteins such as calmodulin and has been shown to be an effective tool for monitoring protein-protein interactions in vitro. 2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile has also been used to study enzyme activity and has been shown to be an effective probe for monitoring the activity of enzymes such as caspases.
Mecanismo De Acción
The mechanism of action of 2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile is based on its ability to bind to proteins and undergo a conformational change upon excitation with light. The molecule is excited by light in the blue to green range, causing it to emit fluorescence in the yellow to red range. This fluorescence can be used to monitor changes in protein conformation or protein-protein interactions.
Biochemical and Physiological Effects:
2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile has been shown to have minimal biochemical and physiological effects on cells and tissues. It is not toxic to cells and does not affect cell viability or proliferation. However, it is important to note that 2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile is a fluorescent molecule and can interfere with other fluorescent probes or dyes in experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile is its ability to monitor protein conformational changes and protein-protein interactions in vitro. It is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, one limitation of 2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile is its fluorescence emission spectra, which can overlap with other fluorescent probes or dyes. This can make it difficult to use in experiments where multiple probes or dyes are required.
Direcciones Futuras
There are several future directions for research on 2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile. One area of interest is the development of new fluorescent probes based on the 2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile scaffold. These probes could be designed to have different fluorescence emission spectra or to bind to specific proteins or enzymes. Another area of interest is the use of 2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile in live-cell imaging experiments. This would require the development of new methods for delivering 2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile to cells and tissues. Finally, there is potential for the use of 2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile in diagnostic applications, such as the detection of protein conformational changes in disease states.
Métodos De Síntesis
The synthesis of 2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile involves a multi-step process that begins with the reaction of 2-naphthol with 3-nitrobenzaldehyde to form a Schiff base. This intermediate is then reacted with acrylonitrile to form the final product, 2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile. The synthesis of 2-(2-naphthyl)-3-(3-nitrophenyl)acrylonitrile is relatively straightforward and can be accomplished using standard laboratory techniques.
Propiedades
IUPAC Name |
(E)-2-naphthalen-2-yl-3-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c20-13-18(10-14-4-3-7-19(11-14)21(22)23)17-9-8-15-5-1-2-6-16(15)12-17/h1-12H/b18-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTJYHFIPNUREJ-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-Nitrobenzilidene-2-naphthylacetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5913112.png)
![4-({2-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5913125.png)


![N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5913160.png)

![N'-(5-bromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5913174.png)
![N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide](/img/structure/B5913182.png)


![5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5913206.png)
![4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one](/img/structure/B5913211.png)

